molecular formula C9H8BrFO2 B12845578 2-(Bromomethyl)-3-fluorophenylacetic acid

2-(Bromomethyl)-3-fluorophenylacetic acid

Cat. No.: B12845578
M. Wt: 247.06 g/mol
InChI Key: ICWUKZQCVSHCGC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluorophenylacetic acid typically involves the bromination of 3-fluorophenylacetic acid. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-fluorophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

    Reduction: Formation of 3-fluorophenylacetic acid.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2-(Bromomethyl)-3-fluorophenylacetic acid serves as a crucial intermediate in the synthesis of various APIs. Its unique structural characteristics allow it to participate in reactions that lead to biologically active compounds. For instance, it has been utilized in the development of Axl tyrosine kinase inhibitors, which are promising candidates for anticancer therapies.

2. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic effects. The fluorine atom enhances the lipophilicity and metabolic stability of these compounds, making them suitable for drug design aimed at treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves bromination techniques. Common methods include:

  • Direct Bromination : Utilizing bromine or brominating agents under controlled conditions to introduce the bromomethyl group.
  • Substitution Reactions : Employing nucleophilic substitution strategies to replace hydrogen atoms with bromomethyl groups.

These methods allow for the production of the compound with varying yields and purities, which can be optimized based on specific experimental conditions .

Case Study 1: Anticancer Research

A study investigating the biological activity of this compound highlighted its potential as an Axl tyrosine kinase inhibitor. The compound demonstrated significant binding affinity to the target kinase, suggesting its utility in developing new anticancer therapies. Modifications to its structure were found to influence both efficacy and selectivity against cancer cell lines.

Case Study 2: Drug Development

In drug development scenarios, this compound has been explored as a precursor for synthesizing novel analgesics. Researchers synthesized various derivatives and tested their anti-inflammatory properties in vitro. The results indicated that certain modifications led to enhanced therapeutic profiles compared to existing treatments.

Comparative Applications Table

Application AreaDescriptionPotential Benefits
Pharmaceutical SynthesisIntermediate for APIs, especially in anticancer drugsTargeted therapies with improved efficacy
Anti-inflammatory AgentsDerivatives exhibit anti-inflammatory propertiesNew treatments for chronic pain and inflammation
Organic SynthesisUsed as a building block for complex organic compoundsVersatility in creating diverse chemical entities

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluorophenylacetic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-3-fluorophenylacetic acid
  • 2-(Iodomethyl)-3-fluorophenylacetic acid
  • 2-(Bromomethyl)-4-fluorophenylacetic acid

Comparison: 2-(Bromomethyl)-3-fluorophenylacetic acid is unique due to the specific positioning of the bromomethyl and fluorine groups on the phenylacetic acid backbone. This positioning can affect the compound’s reactivity and its interactions in chemical reactions. Compared to its chlorinated or iodinated analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

2-(Bromomethyl)-3-fluorophenylacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C9H8BrFO2
  • Molecular Weight : 233.06 g/mol
  • IUPAC Name : this compound
  • CAS Number : 67103373

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl and fluorophenyl groups enhances its reactivity and potential to modulate biological pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit promising antimicrobial properties. For instance, fluoroaryl derivatives have demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 64 µM depending on the specific derivative tested .

CompoundMIC (µM)Activity
MA-115616Strong
MA-111532Moderate
MA-111664Moderate
Control-None

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various fluoroaryl derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited bacterial growth without developing resistance over time .
  • Inflammation Model :
    • In a model of inflammation, compounds with similar structures were shown to significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), highlighting their potential as therapeutic agents in chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The introduction of halogens, such as bromine and fluorine, has been shown to enhance both the potency and selectivity of these compounds towards specific biological targets.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[2-(bromomethyl)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-6(4-9(12)13)2-1-3-8(7)11/h1-3H,4-5H2,(H,12,13)

InChI Key

ICWUKZQCVSHCGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)CC(=O)O

Origin of Product

United States

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